Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Overview
Description
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is a compound that is part of a broader class of organic molecules known as oxazoles. These compounds are characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The tert-butyl group attached to the oxazole ring increases the steric bulk of the molecule, which can be useful in various chemical applications, such as the synthesis of more complex molecules or as intermediates in pharmaceuticals.
Synthesis Analysis
The synthesis of related oxazole derivatives has been reported in the literature. For instance, the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method provides a high optical purity of the oxazole derivative, which is crucial for the synthesis of enantiomerically pure compounds. Another related synthesis involves the preparation of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which serves as a chiral auxiliary in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, NMR, MS, and X-ray diffraction .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including cyclization, acetylation, and Michael additions. For instance, the compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used in Michael additions with aryl cuprates, yielding high diastereoselectivities . The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to proceed regioselectively, leading to specific acetylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the hydrophobicity of the molecule and affect its boiling and melting points. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using density functional theory (DFT) to understand the reactivity and stability of the compound . These properties are essential for predicting the behavior of these molecules in various environments and their potential applications in chemical synthesis.
Scientific Research Applications
Stereochemistry in Hydroformylation Reactions
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has been studied for its role in highly stereoselective hydroformylation processes. For instance, research has demonstrated the hydroformylation of Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form products like methyl (2 R,4 R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate, showing up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions. These products are significant intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis in Organic Chemistry
The compound has been utilized in the enantioselective synthesis of related compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis, involving a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation, has been effective in producing oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).
Applications in Material Science
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has also been explored in the preparation of materials like (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate. This process involves a Grignard reaction and has potential applications in the development of new materials and complex molecular structures (Gao et al., 2006).
Pharmaceutical Research
In the realm of pharmaceuticals, research has been conducted on the synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from methyl ketones, which exhibit significant antifungal activity. These findings illustrate the potential of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate derivatives in the development of new antifungal agents (Dai et al., 2019).
Advanced Organic Syntheses
The molecule has also been instrumental in advanced organic syntheses, like the preparation of chirally pure compounds using derivatives of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These procedures are crucial for the synthesis of enantiomerically pure compounds, essential in pharmaceutical development (Studer et al., 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAIQCUBUFABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578511 | |
Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
CAS RN |
133674-39-2 | |
Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.